Home > Products > Screening Compounds P37664 > Globo-H analogue type 2
Globo-H analogue type 2 -

Globo-H analogue type 2

Catalog Number: EVT-1507608
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Globo-H analogue type 2 is a synthetic carbohydrate compound that mimics the Globo-H antigen, a tumor-associated carbohydrate antigen. This analogue has garnered interest in the field of cancer immunotherapy due to its potential as a target for vaccine development against various cancers, including breast and ovarian cancers. The structure of Globo-H analogue type 2 is characterized by a hexasaccharide framework, which plays a crucial role in its biological activity and immunogenicity.

Source and Classification

Globo-H analogue type 2 is classified as a tumor-associated carbohydrate antigen and falls under the category of glycoconjugates. It is synthesized for research purposes and is not intended for human or animal use. The compound's chemical formula is C38H65N1O30\text{C}_{38}\text{H}_{65}\text{N}_{1}\text{O}_{30} with a molecular weight of approximately 1015.91 g/mol .

Synthesis Analysis

Methods

The synthesis of Globo-H analogue type 2 involves several advanced chemical strategies, primarily focusing on glycosylation techniques. Notable methods include:

  • Convergent Synthesis: This approach combines different sugar building blocks in a stepwise manner to form the final hexasaccharide structure.
  • Chemoenzymatic Synthesis: Utilizing enzymes to facilitate specific glycosylation reactions, enhancing yield and selectivity.
  • Solid-Phase Synthesis: A method where the synthesis occurs on a solid support, allowing for easier purification of the final product.

Technical Details

One notable synthesis route involves a preactivation strategy where monosaccharide building blocks are activated prior to glycosylation. For instance, the fucose building block is preactivated with reagents such as phenyl sulfonyl chloride and trifluoromethanesulfonic anhydride in dichloromethane, followed by subsequent additions of other sugar units to construct the desired hexasaccharide .

Molecular Structure Analysis

Structure

The molecular structure of Globo-H analogue type 2 consists of six sugar units arranged in a specific sequence that contributes to its biological properties. The hexasaccharide structure can be represented as:

Fuca 1 2 Galb 1 3 GalNAcb 1 3 Gala 1 4 Galb 1 4 Glcb 1 \text{Fuca 1 2 Galb 1 3 GalNAcb 1 3 Gala 1 4 Galb 1 4 Glcb 1 }

This arrangement is critical for its recognition by immune cells .

Data

The compound's detailed structural data includes its molecular weight (1015.91 g/mol) and its complex carbohydrate composition, which influences its immunogenic properties .

Chemical Reactions Analysis

Reactions

Globo-H analogue type 2 undergoes several chemical reactions during its synthesis, including:

  • Glycosylation Reactions: Key steps involve the formation of glycosidic bonds between sugar units.
  • Deprotection Steps: Protecting groups are removed to yield the final active compound.
  • Conjugation Reactions: These reactions link the carbohydrate structure to carrier proteins or adjuvants for enhanced immunogenicity.

Technical Details

For example, during the synthesis process, protecting groups such as benzyl and benzylidene are removed through palladium-catalyzed hydrogenolysis, facilitating the formation of the aminooxy functional group essential for biological activity .

Mechanism of Action

The mechanism of action for Globo-H analogue type 2 involves its interaction with immune cells. The hexasaccharide structure is recognized by specific receptors on dendritic cells, leading to enhanced antigen presentation and T-cell activation. This process is crucial for eliciting an immune response against tumors expressing the Globo-H antigen.

Process and Data

Studies indicate that upon administration, Globo-H analogue type 2 can stimulate both humoral and cellular immunity, making it a candidate for therapeutic vaccines .

Physical and Chemical Properties Analysis

Physical Properties

Globo-H analogue type 2 is typically characterized by:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It can participate in various chemical reactions typical of carbohydrates, including oxidation and reduction reactions.

Relevant data from synthesis studies indicate that yields can vary significantly based on the synthetic route employed .

Applications

Globo-H analogue type 2 has significant applications in scientific research, particularly in:

  • Cancer Immunotherapy: Serving as a target for developing vaccines aimed at eliciting an immune response against tumors expressing Globo-H antigens.
  • Vaccine Development: Its ability to enhance immunogenicity makes it valuable in creating glycoconjugate vaccines.
  • Diagnostic Tools: Potential use in developing assays for detecting Globo-H expressing tumors.
Introduction to Globo-H and Its Analogues

Structural Characterization of Native Globo-H Antigen

The native Globo-H antigen is a hexasaccharide with the defined structure Fucα(1-2)Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glcβ(1-1)Cer [2]. Its ceramide moiety anchors the antigen to cancer cell membranes, while the terminal fucose residue is critical for antibody recognition [4] [6]. Key structural features include:

  • Spatial configuration: The α(1-2)-linked fucose and β(1-3)-linked N-acetylgalactosamine (GalNAc) form conformational epitopes essential for binding to monoclonal antibodies like MBr1 [2].
  • Biosynthetic pathway: Synthesized via the enzyme β-1,3-galactosyltransferase V (β3GalT5), which catalyzes galactosylation of globoside-4 (Gb4) to form stage-specific embryonic antigen-3 (SSEA3). Fucosyltransferase then converts SSEA3 to Globo H [2].

Table 1: Structural Features of Native Globo-H vs. Type 2 Analogue

Structural ElementNative Globo-HType 2 Analogue
Hexasaccharide backboneFuc-Gal-GalNAc-Gal-Gal-GlcIdentical to native
Ceramide linkageβ-linked C18/C16 fatty acyl chainN-acyl modification (e.g., fluorinated chains)
Key functional groupsFree N-acyl on terminal glucoseFluorine substitutions at N-acyl
Synthetic accessibilityComplex (10+ steps)Streamlined chemoenzymatic routes

Chemical synthesis of Globo-H is challenging due to stereochemical complexities. Recent advances employ preactivation-based glycosylation and chemoenzymatic methods to improve efficiency. For example, Huang et al. synthesized the hexasaccharide via a stereoconvergent [2+3] strategy, followed by enzymatic α-fucosylation [6].

Globo-H as a Tumor-Associated Carbohydrate Antigen (TACA)

Globo-H is overexpressed in diverse epithelial cancers while absent in most healthy tissues. Its role in oncogenesis includes:

  • Cancer-specific expression: Detected in 41% of intrahepatic cholangiocarcinomas (ICC), 70-90% of breast cancers (MCF-7 lineage), and subsets of prostate, pancreatic, and gastric tumors [2] [3].
  • Prognostic biomarker: In ICC, Globo-H positivity correlates with shorter relapse-free survival (HR: 1.66, P = 0.02) and overall survival (P = 0.002). Expression of its biosynthetic enzymes (B3GALT5, FUT2) is upregulated in tumor microenvironments [3].
  • Immunological evasion: Globo-H promotes tumor angiogenesis and suppresses immune surveillance by increasing regulatory T cells (Tregs) while reducing CD8+ T-cell infiltration [3] [5].

Table 2: Globo-H Expression in Human Cancers

Cancer TypePrevalenceClinical Significance
Breast cancer70–90%Correlates with metastasis and chemoresistance
Intrahepatic cholangiocarcinoma41%Independent predictor of poor prognosis
Prostate cancer60–75%Linked to castration resistance
Gastric cancer50–65%Associated with peritoneal dissemination

Mechanistically, Globo H-ceramide (GHCer) engages in glycosphingolipid-mediated signaling that activates pro-survival pathways. Antibodies targeting Globo-H disrupt this signaling and induce antibody-dependent cellular cytotoxicity (ADCC) [3].

Rationale for Developing Globo-H Analogues in Cancer Immunotherapy

Native Globo H-based vaccines face two key limitations:

  • T-cell-independent immunogenicity: They primarily elicit transient IgM responses rather than IgG isotypes or memory T-cell activation [4].
  • Immune tolerance: Low-level expression in normal tissues induces immune tolerance, weakening vaccine efficacy [4] [7].

Type 2 analogues address these issues through strategic structural modifications:

  • N-acyl fluorination: Replacing the N-acyl group of the ceramide moiety with fluorinated chains enhances antigen stability and immunogenicity. Fluorinated analogues (e.g., G2/G3) induce 4–6× higher IgG titers against native Globo-H than unmodified versions (P < 0.01) [4].
  • Carrier protein optimization: Conjugation to CRM197 (a diphtheria toxoid variant) outperforms traditional keyhole limpet hemocyanin (KLH) by promoting Th2 responses and IgG1 dominance [4] [6].
  • Combination adjuvants: Co-administration with TLR4 agonist 3D-MPL and saponin QS-21 shifts immunity toward Th1 responses, enhancing complement-dependent cytotoxicity (CDC) against MCF-7 cells [6].

Table 3: Optimized Components for Globo-H Analog Type 2 Vaccines

ComponentRoleAdvantages over Conventional Approaches
Fluorinated N-acyl chainEpitope modificationEnhances enzymatic stability and IgG affinity
CRM197 carrierT-helper cell activationElicits balanced IgG1/IgG3 responses
C34 glycolipid adjuvantInnate immune stimulationSynergizes with 3D-MPL for Th1 polarization

The mechanism of action involves:

  • Enhanced antigen presentation: Fluorinated analogues improve dendritic cell uptake and processing.
  • Isotype switching: CRM197 conjugation enables T-cell-dependent immunity, shifting IgM→IgG [4].
  • Complement activation: Antibodies generated against fluorinated analogues exhibit superior CDC and ADCP (antibody-dependent cellular phagocytosis) against Globo-H+ cells [6].

Properties

Product Name

Globo-H analogue type 2

Molecular Formula

C12H22O11

Synonyms

Fucα1-2Galβ1-4GlcNAcβ1-3Galα1-4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.